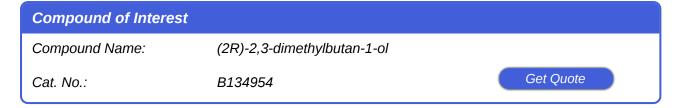


# (2R)-2,3-dimethylbutan-1-ol CAS number and identifiers

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An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

This guide provides a comprehensive overview of **(2R)-2,3-dimethylbutan-1-ol**, a chiral primary alcohol of interest in various fields of chemical research and development. It details the compound's identifiers, physicochemical properties, synthesis methodologies, and its interactions with biological systems, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Identity and Descriptors**

**(2R)-2,3-dimethylbutan-1-ol** is the (R)-enantiomer of 2,3-dimethylbutan-1-ol. Its specific stereochemistry is a key feature, distinguishing it from its (2S) enantiomer and other structural isomers.[1] The racemic mixture is identified by a separate CAS number.

Table 1: Chemical Identifiers for (2R)-2,3-dimethylbutan-1-ol and its Racemic Mixture



Identifier	(2R)-2,3-dimethylbutan-1- ol	2,3-dimethylbutan-1-ol (Racemic)
CAS Number	15019-27-9[1][2][3]	19550-30-2[3][4][5][6][7]
IUPAC Name	(2R)-2,3-dimethylbutan-1-ol[2]	2,3-dimethylbutan-1-ol[6]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O[1][2][3][5][6]	C <sub>6</sub> H <sub>14</sub> O[4][6][7]
Molecular Weight	102.17 g/mol [1][2]	102.17 g/mol [4][6]
InChI	InChI=1S/C6H14O/c1- 5(2)6(3)4-7/h5-7H,4H2,1- 3H3/t6-/m0/s1[2]	InChl=1S/C6H14O/c1- 5(2)6(3)4-7/h5-7H,4H2,1- 3H3[6][8]
InChIKey	SXSWMAUXEHKFGX- LURJTMIESA-N[1][2]	SXSWMAUXEHKFGX- UHFFFAOYSA-N[4][6][7]
Canonical SMILES	CINVALID-LINKC(C)C[2]	CC(C)C(C)CO[3][4][6]
PubChem CID	25021554[2]	29656[6]
EC Number	800-279-6[2]	243-153-0[5][6]
DSSTox Substance ID	DTXSID10648457[2]	DTXSID60941324[5][6]

# **Physicochemical and Spectroscopic Data**

The following table summarizes key physicochemical properties. Note that most experimental data is available for the racemic mixture.

Table 2: Physicochemical Properties of 2,3-dimethylbutan-1-ol



Property	Value	Source
Density	0.811 g/cm <sup>3</sup>	[5]
Flash Point	38.6 °C	[5]
рКа	15.01 ± 0.10 (Predicted)	[5]
LogP	1.27080	[5]
XLogP3	1.7	[2][6]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	2	[5]
Complexity	41.4	[2][5]

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available for 2,3-dimethylbutan-1-ol.[8]

# Synthesis and Experimental Protocols

The synthesis of enantiopure **(2R)-2,3-dimethylbutan-1-ol** requires stereoselective methods, while the racemic mixture can be prepared through conventional reduction techniques.

# Enantioselective Synthesis of (2R)-2,3-dimethylbutan-1ol

Chemoenzymatic and biocatalytic strategies are highly effective for producing the enantiopure (R)-form.[1]

Protocol 1: Asymmetric Reduction of 2,3-dimethylbutanal This is a primary route for synthesizing the (2R)-alcohol.[1]

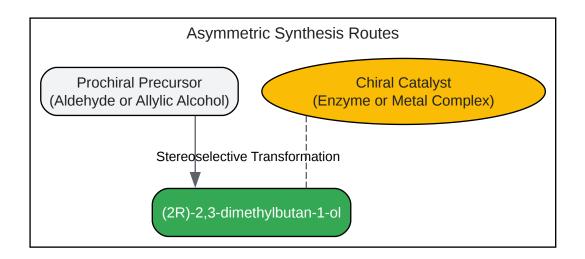
- Substrate: 2,3-dimethylbutanal (a prochiral aldehyde).
- Biocatalyst: Alcohol dehydrogenases (ADHs), often from microorganisms like yeast.



- Mechanism: The enzyme stereoselectively delivers a hydride to the Re-face of the carbonyl group of the aldehyde. According to Prelog's rule, this specific delivery leads to the formation of the (2R)-alcohol.[1]
- General Conditions: The reaction is typically carried out in a buffer solution at a controlled pH (e.g., pH 7) and temperature (e.g., 30°C) to ensure optimal enzyme activity.[4]

Protocol 2: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol This method uses a chiral metal complex to catalyze the hydrogenation of an unsaturated precursor.[1]

- Substrate: 2,3-dimethyl-2-buten-1-ol.
- Catalyst: Ruthenium complexes with the axially chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The (R)-BINAP ligand is used to yield the (R)-product.[1]
- Mechanism: The chiral catalyst coordinates to the substrate, and molecular hydrogen is added across the double bond with high facial selectivity, establishing the chiral center at the C2 position.[1]
- Alternative Catalysts: Iridium-based catalysts with chiral N,P-ligands (e.g., PHOX ligands)
   can also be effective for this transformation, often under mild conditions.[1]



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Caption: General workflow for the asymmetric synthesis of (2R)-2,3-dimethylbutan-1-ol.

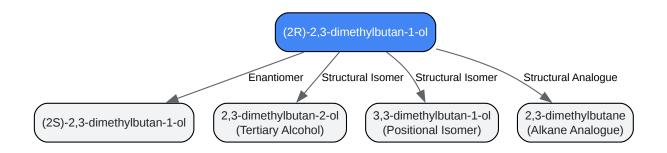
#### Synthesis of Racemic 2,3-dimethylbutan-1-ol

Protocol 3: Reduction of 2,3-dimethyl-2-butanone A common laboratory method involves the reduction of the corresponding ketone.[4]

- Substrate: 2,3-dimethyl-2-butanone.
- Reducing Agent: Sodium borohydride (NaBH<sub>4</sub>) or Lithium aluminum hydride (LiAlH<sub>4</sub>). LiAlH<sub>4</sub> is more reactive, while NaBH<sub>4</sub> has a better safety profile.[4]
- Solvent: An inert solvent such as diethyl ether or tetrahydrofuran (THF).
- Procedure: The reducing agent (0.5-1.0 equivalents) is added to a solution of the ketone, typically at 0°C. The reaction is followed by a careful aqueous workup to yield the racemic alcohol.[4]

### **Structural and Biological Context**

**(2R)-2,3-dimethylbutan-1-ol** is a primary alcohol with branching at the C2 and C3 positions, creating a chiral center at C2.[1] This specific three-dimensional structure is crucial for its interaction with other chiral molecules, such as enzyme active sites.[1]



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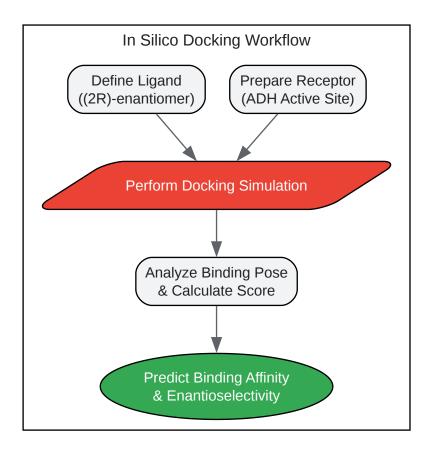
Caption: Logical relationships between (2R)-2,3-dimethylbutan-1-ol and its isomers.

#### **Interaction with Enzyme Active Sites**



Alcohol dehydrogenases (ADHs) are a key class of enzymes that interact with this molecule.[1] The stereospecificity of these enzymes can be explored using computational methods.

In Silico Docking Workflow: In silico docking models how **(2R)-2,3-dimethylbutan-1-ol** fits into the ADH active site.[1] The active site typically contains a hydrophobic pocket, a catalytic zinc ion, and the NAD+/NADH cofactor.[1] The hydroxyl group of the alcohol is expected to coordinate with the zinc atom, while its alkyl frame settles into the hydrophobic pocket. The specific (R)-configuration at the C2 center dictates the orientation of the methyl and isopropyl groups, which significantly influences the binding affinity and is a primary determinant of the enzyme's enantioselectivity.[1]



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Caption: Workflow for computational docking of (2R)-2,3-dimethylbutan-1-ol with an ADH.

#### Safety and Handling



Safety information is crucial for handling this chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 3: GHS Hazard Classification

Compound	Pictogram(s)	Hazard Statement(s)
(2R)-2,3-dimethylbutan-1-ol	Warning	H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]
2,3-dimethylbutan-1-ol (Racemic)	Flammable, Irritant	H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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